

Technical Guide: Solubility of C.I. Food Red 5 in Various Solvents

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Compound of Interest

Compound Name: Red 5

Cat. No.: B1172331

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Food **Red 5** (also known as Ponceau 2R, Acid Red 26, and C.I. 16150), a synthetic red azo dye.

Understanding the solubility of this colorant in different solvents is critical for its application in pharmaceutical formulations, food products, and various research contexts. This document compiles available solubility data and presents a detailed experimental protocol for its determination.

Chemical and Physical Properties

- Chemical Name: Disodium 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate
- C.I. Number: 16150
- CAS Number: 3761-53-3
- Molecular Formula: $C_{18}H_{14}N_2Na_2O_7S_2$
- Molecular Weight: 480.42 g/mol
- Appearance: Red powder

Solubility Data

The solubility of C.I. Food **Red 5** is a key parameter for its use in liquid formulations. The following table summarizes the available quantitative and qualitative solubility data in various solvents. It is important to note that quantitative data for many organic solvents is not readily available in the public domain and the values presented are based on available information and data for structurally similar azo dyes.

Solvent	Chemical Formula	Solubility	Temperature (°C)	Notes
Water	H ₂ O	Readily Soluble[1][2][3]	25	A 0.1% solution results in a clear red solution[4][5].
Ethanol	C ₂ H ₅ OH	Slightly Soluble[1]	25	Precise quantitative data is not readily available.
Glycerol	C ₃ H ₈ O ₃	Data not available	-	Expected to be soluble due to its polar nature.
Propylene Glycol	C ₃ H ₈ O ₂	Data not available	-	Expected to be soluble due to its polar nature.

Note: For the most accurate and application-specific data, it is highly recommended to determine the solubility experimentally under the conditions of intended use.

Experimental Protocol for Solubility Determination

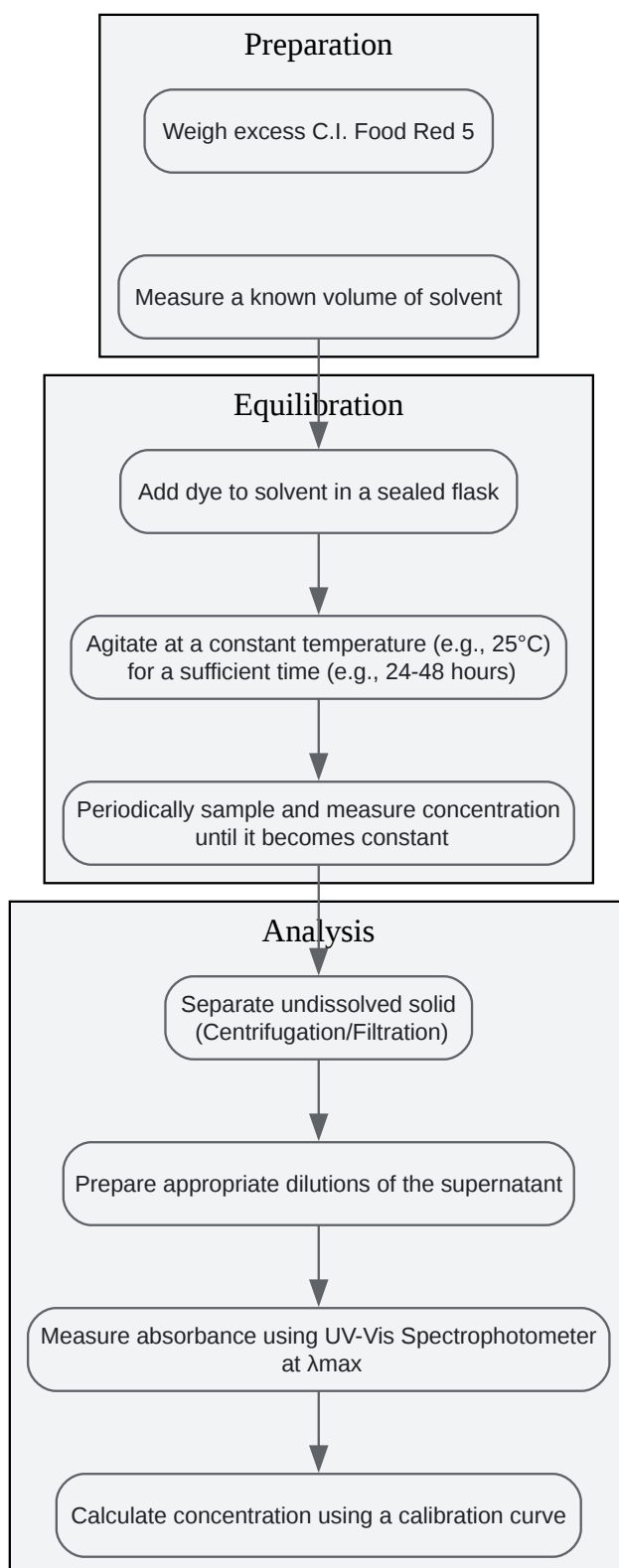
The following protocol is based on the OECD Guideline 105 for the Testing of Chemicals, specifically the "Flask Method," which is suitable for substances with solubilities above 10⁻² g/L.[6][7][8][9][10] This method is appropriate for determining the solubility of C.I. Food **Red 5** in aqueous and non-aqueous solvents.

Materials and Equipment

- C.I. Food **Red 5** (analytical standard)
- Solvents (Water, Ethanol, Glycerol, Propylene Glycol) of high purity
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer
- Syringe filters (e.g., 0.45 μm)
- Glass flasks with stoppers

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of C.I. Food **Red 5**.



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Caption: Workflow for determining the solubility of C.I. Food **Red 5**.

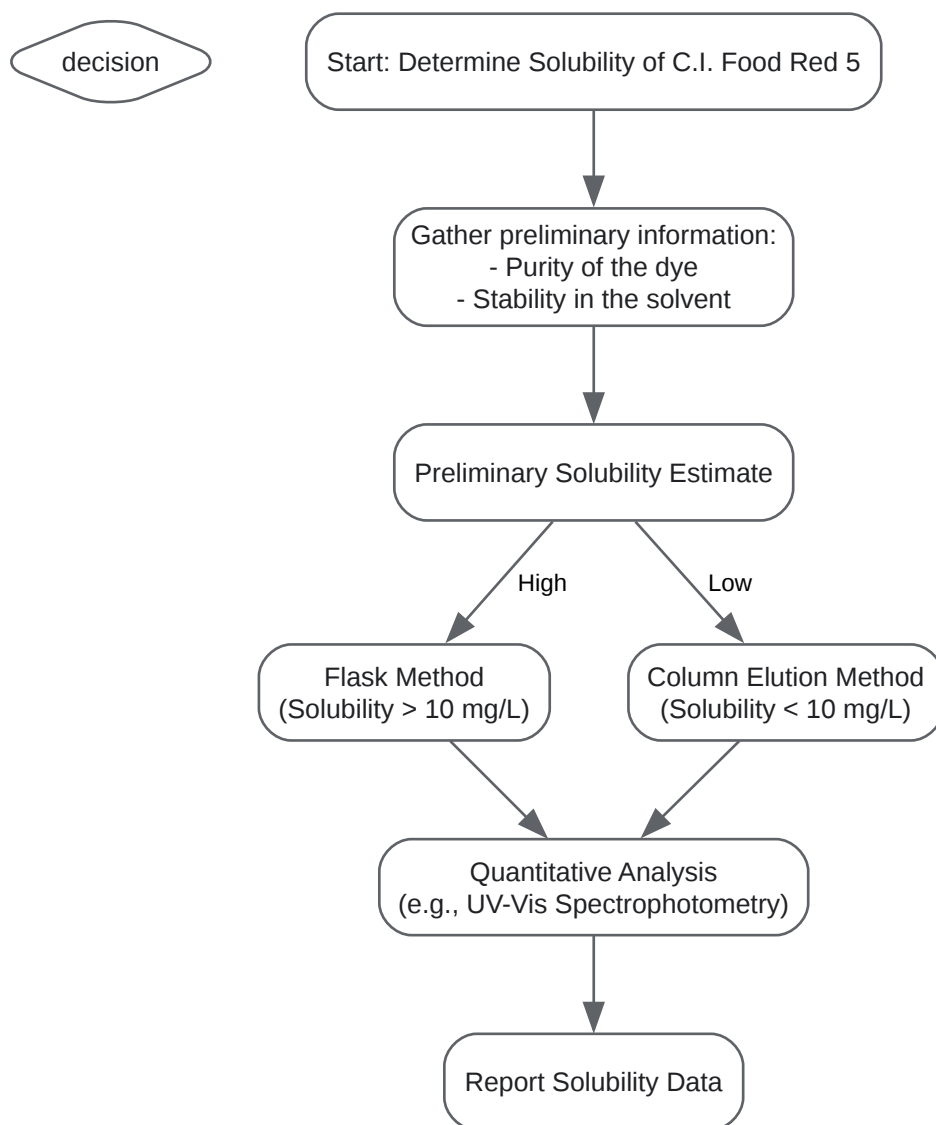
Detailed Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of C.I. Food **Red 5** to a known volume of the solvent in a glass flask. The excess solid should be clearly visible.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for an extended period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
- Equilibrium Verification:
 - Periodically (e.g., at 24, 36, and 48 hours), cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a small aliquot of the supernatant, ensuring no solid particles are transferred.
 - Filter the aliquot through a syringe filter.
 - Measure the concentration of the dye in the filtrate using a UV-Vis spectrophotometer.
 - Equilibrium is considered reached when consecutive measurements show no significant change in concentration.
- Sample Analysis:
 - Once equilibrium is confirmed, carefully separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant.
 - Prepare a series of dilutions of the saturated solution with the respective solvent.

- Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_{max}) for C.I. Food **Red 5** (approximately 507 nm in water).
- Prepare a calibration curve by plotting the absorbance of standard solutions of known concentrations versus their concentrations.
- Use the calibration curve to determine the concentration of the dye in the saturated solution.
- Calculation of Solubility:
 - The solubility is expressed as the concentration of C.I. Food **Red 5** in the saturated solution, typically in g/100 mL or mg/L.

Logical Relationship for Solubility Testing

The decision-making process for selecting the appropriate solubility testing method is outlined in the diagram below.



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Caption: Decision diagram for selecting a solubility testing method.

Conclusion

This technical guide provides essential information on the solubility of C.I. Food **Red 5** and a standardized protocol for its experimental determination. While qualitative data indicates good water solubility and slight ethanol solubility, for precise formulation and research applications, it is imperative to perform quantitative solubility tests under the specific conditions of use. The provided experimental workflow and decision-making diagram offer a robust framework for obtaining accurate and reliable solubility data.

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